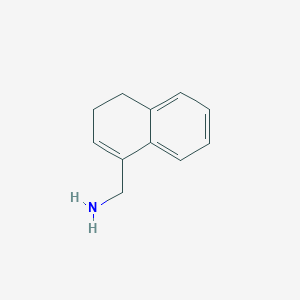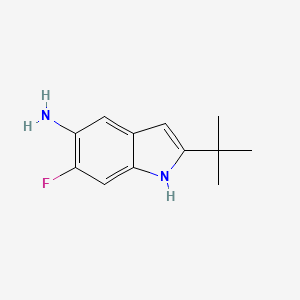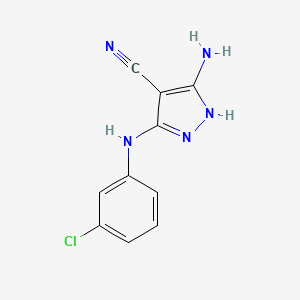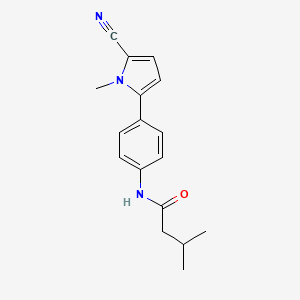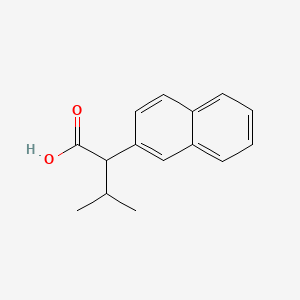
3-Methyl-2-(naphthalen-2-yl)butanoic acid
Overview
Description
3-Methyl-2-(naphthalen-2-yl)butanoic acid is an organic compound that belongs to the class of carboxylic acids It features a naphthalene ring attached to a butanoic acid chain, with a methyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(naphthalen-2-yl)butanoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve the hydroformylation of isobutylene with syngas, forming isovaleraldehyde, which is then oxidized to the final product . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(naphthalen-2-yl)butanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
3-Methyl-2-(naphthalen-2-yl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-2-(naphthalen-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Methylbutanoic acid:
3-Methyl-2-butenoic acid:
Uniqueness
3-Methyl-2-(naphthalen-2-yl)butanoic acid is unique due to the presence of the naphthalene ring, which imparts distinct chemical and physical properties. This structural feature enhances its potential for diverse applications in research and industry.
Properties
Molecular Formula |
C15H16O2 |
|---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
3-methyl-2-naphthalen-2-ylbutanoic acid |
InChI |
InChI=1S/C15H16O2/c1-10(2)14(15(16)17)13-8-7-11-5-3-4-6-12(11)9-13/h3-10,14H,1-2H3,(H,16,17) |
InChI Key |
TXMRBLGFVGFNAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC2=CC=CC=C2C=C1)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
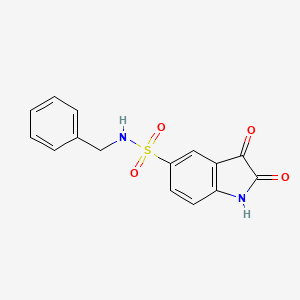
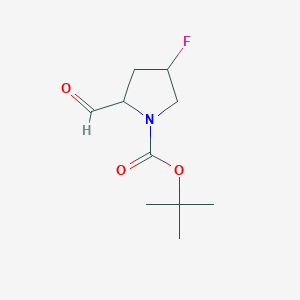
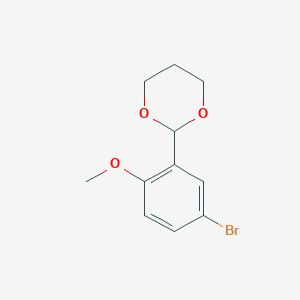
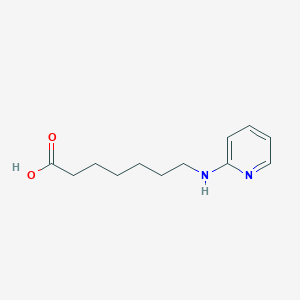
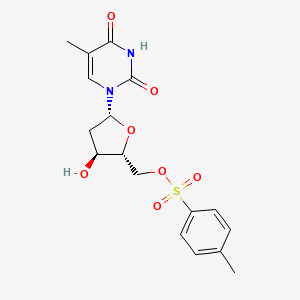
![6-Ethyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine](/img/structure/B8675575.png)
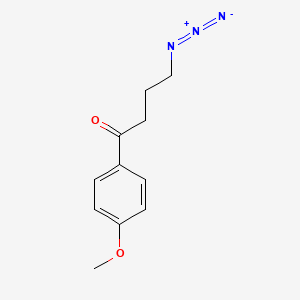
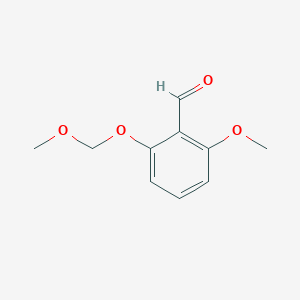
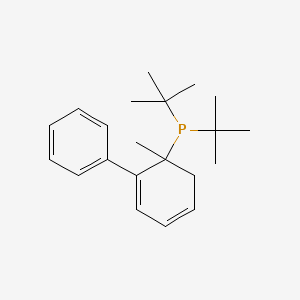
![3-[(dimethylamino)methyl]-3,4-dihydro-2H-chromen-7-amine](/img/structure/B8675612.png)
